molecular formula C10H8BrNO3 B13682412 Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate

Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate

Cat. No.: B13682412
M. Wt: 270.08 g/mol
InChI Key: FUDYWINUHYDVQR-UHFFFAOYSA-N
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Description

Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .

Chemical Reactions Analysis

Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific bromine substitution, which may impart distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 4-bromo-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)12-15-9/h3-5H,2H2,1H3

InChI Key

FUDYWINUHYDVQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NO1)C=CC=C2Br

Origin of Product

United States

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